Structural Discrimination: Dihydrobenzofuran vs. Benzodioxin Core Comparison
The target compound differs from its closest commercially available analog—N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]naphthalene-1-sulfonamide (CAS 2034242-36-7)—by replacement of the 1,4-benzodioxin ring with a 2,3-dihydrobenzofuran. This structural change results in a measurable difference in molecular weight (369.44 vs. 385.43 g/mol) and a reduced count of hydrogen-bond acceptors (4 vs. 5) . In medicinal chemistry, such variations are known to influence oral bioavailability and target engagement [1].
| Evidence Dimension | Molecular weight (g/mol) and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | MW = 369.44; HBA = 4 |
| Comparator Or Baseline | N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]naphthalene-1-sulfonamide: MW = 385.43; HBA = 5 |
| Quantified Difference | ΔMW = -16.0 g/mol; ΔHBA = -1 |
| Conditions | Calculated molecular descriptors |
Why This Matters
The lower molecular weight and reduced H-bond acceptor count may translate to improved membrane permeability, a critical parameter for intracellular target access.
- [1] Lipinski, C.A., Lombardo, F., Dominy, B.W., Feeney, P.J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev 46, 3-26 (2001). View Source
